Product packaging for Ulexin D(Cat. No.:)

Ulexin D

Cat. No.: B1253261
M. Wt: 420.5 g/mol
InChI Key: CVRIJAMWTQXHRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ulexin D is a natural isoflavonoid compound that was isolated and characterized from the dichloromethane extracts of Ulex airensis and Ulex europaeus ssp. europaeus . As a newly identified metabolite, its research history is still evolving, and it presents a significant opportunity for further pharmacological investigation. The primary research interest in this compound has been in the field of antifungal activity. Studies have tested its efficacy in bioautographic assays against the fungus Cladosporium cucumerinum , indicating its potential as a subject for developing novel antifungal agents . Researchers value this compound for exploring the structure-activity relationships of isoflavonoids and their role in plant defense mechanisms. Investigations into this compound can contribute to a deeper understanding of natural product chemistry and its applications in biotechnology. This product is intended for research purposes by qualified professionals in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H24O6 B1253261 Ulexin D

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H24O6

Molecular Weight

420.5 g/mol

IUPAC Name

6-(2,2-dimethylchromen-6-yl)-4-hydroxy-2-(2-hydroxypropan-2-yl)-2,3-dihydrofuro[3,2-g]chromen-5-one

InChI

InChI=1S/C25H24O6/c1-24(2)8-7-14-9-13(5-6-17(14)31-24)16-12-29-19-11-18-15(22(26)21(19)23(16)27)10-20(30-18)25(3,4)28/h5-9,11-12,20,26,28H,10H2,1-4H3

InChI Key

CVRIJAMWTQXHRM-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC2=C(O1)C=CC(=C2)C3=COC4=CC5=C(CC(O5)C(C)(C)O)C(=C4C3=O)O)C

Synonyms

ulexin D

Origin of Product

United States

Isolation and Purification Methodologies for Ulexin D

Extraction Techniques from Natural Sources (e.g., Ulex Species)

The initial step in isolating Ulexin D involves extracting the target compound from the plant matrix, primarily from Ulex species.

This compound has been successfully isolated from the dichloromethane (B109758) extract of Ulex airensis and Ulex europaeus ssp. europaeus. researchgate.netacs.org Solvent extraction is a conventional and widely used technique in natural product chemistry, leveraging the differential solubility of compounds in various solvents. This method typically involves macerating dried plant material and soaking it in an appropriate solvent, such as dichloromethane, to dissolve the desired compounds. The choice of solvent is crucial, as it dictates the range of compounds extracted based on their polarity. For isoflavonoids like this compound, solvents like dichloromethane are effective in selectively extracting these compounds. researchgate.netacs.orgmdpi.com After extraction, the solvent is typically removed in vacuo to yield a crude extract. mdpi.com

While specific advanced extraction technologies for this compound are not detailed in the available literature, the field of natural product research increasingly employs modern techniques to enhance efficiency, reduce solvent consumption, and improve the yield and quality of extracts. These advanced methods include, but are not limited to, supercritical fluid extraction (SFE) and ultrasound-assisted extraction (UAE). mdpi.commdpi.com These technologies aim to overcome the limitations of conventional methods, such as long extraction times and high solvent usage, by optimizing parameters like temperature, pressure, and extraction time. mdpi.com

Chromatographic Separation Strategies

Following the initial extraction, crude plant extracts contain a complex mixture of compounds, necessitating robust chromatographic separation techniques to isolate this compound with high purity.

Preparative liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), is indispensable for purifying and isolating large quantities of compounds from complex mixtures. nih.govymc.eu RP-HPLC is a predominant technique for preparative separations in natural product research due to its excellent resolving power, speed, and efficiency. nih.govnih.govpharmagxp.complantaanalytica.com It operates by separating compounds based on their differential affinities between a mobile phase (typically a polar solvent mixture) and a hydrophobic stationary phase. pharmagxp.com While specific preparative HPLC parameters for this compound are not explicitly detailed, such techniques are commonly employed for the final purification steps of natural products to achieve high purity, especially for compounds that are difficult to separate by other methods. nih.gov

Column chromatography (CC) is a fundamental technique used for the initial purification and fractionation of crude natural product extracts. mdpi.comnih.gov It involves packing an adsorbent material, commonly silica (B1680970) gel, into a column and eluting compounds with a solvent system, separating them based on their polarity and interaction with the stationary phase. mdpi.com Flash chromatography, a modified version of preparative column chromatography, is optimized for rapid separation of organic compounds. researchgate.netscienceboard.netpharmatutor.orgscribd.com It utilizes pressurized gas to push the solvent through the stationary phase, significantly increasing flow rates and reducing separation time compared to traditional gravity-fed column chromatography. scienceboard.netpharmatutor.orgscribd.com These methods are typically used to reduce the complexity of the crude extract into fractions enriched with the target compound, which can then be subjected to further, higher-resolution purification steps. mdpi.comnih.govnih.gov

Thin Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective analytical tool throughout the isolation and purification process. mdpi.comlibretexts.orgwikipedia.org It is widely used for monitoring the progress of chromatographic separations, identifying the presence of specific compounds in fractions, and determining the purity of isolated substances. libretexts.orgwikipedia.org In the context of this compound, TLC has been employed in bioautographic assays to test the antifungal activity of isolated compounds, including this compound, against organisms like Cladosporium cucumerinum. researchgate.netacs.org This application demonstrates TLC's utility not only for fractionation monitoring but also for preliminary biological screening of fractions containing natural products. mdpi.com

Size Exclusion Chromatography for Natural Product Isolation

Size Exclusion Chromatography (SEC), also known as gel filtration chromatography or gel permeation chromatography (GPC), is a liquid chromatography technique that separates molecules based on their hydrodynamic volume or size. nih.govnih.gov Unlike other chromatographic methods that rely on chemical interactions, SEC primarily separates molecules based on their physical size as they pass through a porous stationary phase.

Principle: The stationary phase in SEC consists of porous beads, commonly made from cross-linked polymers such as dextran, agarose, or polyacrylamide. When a mixture of molecules is introduced into the column, larger molecules are excluded from the pores of the beads and pass more quickly through the column, eluting first. Smaller molecules, however, can enter and navigate through the pores, thus experiencing a longer path and eluting later. nih.govnih.gov This differential migration allows for the separation of compounds based on their molecular dimensions.

Application in Natural Product Isolation: SEC is widely employed in the fractionation of complex natural product metabolites, particularly for macromolecules like proteins, nucleic acids, and polymers. nih.gov For compounds like this compound, which can be part of a complex flavonoid mixture, SEC can serve as an effective preliminary purification step to remove larger polymeric impurities or to separate compounds based on significant size differences. The original isolation of this compound involved gel permeation chromatography using a Sephadex LH-20 column, which is a form of SEC. medicinesfaq.com

Illustrative Research Findings: SEC Fractionation of a Crude Extract

To illustrate the application of SEC, consider a hypothetical crude extract containing this compound and other compounds of varying sizes. The separation profile would show larger molecules eluting earlier, followed by smaller ones.

Fraction NumberElution Volume (mL)Major Components (Illustrative)Relative Size
120-35High molecular weight polymersVery Large
235-50Oligomeric compoundsLarge
350-70This compound and similar-sized flavonoidsMedium
470-90Small polar compoundsSmall

Note: This table presents illustrative data to demonstrate the principle of SEC separation based on molecular size.

Advanced Purification Techniques (e.g., Counter-Current Chromatography, Solid-Phase Extraction)

Following initial fractionation, advanced purification techniques are often necessary to achieve high purity for target natural products.

Counter-Current Chromatography (CCC): Counter-Current Chromatography (CCC), also known as liquid-liquid chromatography, is a powerful separation technique that distinguishes itself by operating without a solid stationary phase.

Principle: CCC relies on the differential partitioning of analytes between two immiscible liquid phases. One liquid phase serves as the stationary phase, held in the column by gravitational or centrifugal force, while the other acts as the mobile phase, flowing through it. The sample components continuously partition between these two phases as the mobile phase moves, leading to their separation based on their partition coefficients (K).

Advantages: A key advantage of CCC is the absence of a solid support, which eliminates irreversible adsorption of the sample, leading to nearly 100% sample recovery. It offers high load capacity, low solvent consumption, and versatility in solvent system selection, making it highly adaptable for various natural product separations. CCC also preserves the original physicochemical properties and bioactivity of the isolated compounds. The technique is readily scalable from analytical to preparative and even industrial scales.

Application in Natural Product Purification: CCC is extensively used for the isolation and purification of diverse natural products, including plant constituents, flavonoids, steroids, and essential oils. It can be integrated into complex fractionation schemes, often following initial liquid-liquid extraction and preceding preparative HPLC for highly refined purification.

Illustrative Research Findings: CCC Separation of a Flavonoid Mixture

Consider a hypothetical CCC purification of a flavonoid-rich fraction containing this compound. The separation efficiency is highly dependent on the chosen two-phase solvent system and the partition coefficient of this compound within that system.

Solvent System (Illustrative)Mobile Phase Flow Rate (mL/min)Stationary Phase Retention (%)Compound A (Impurity) Elution Time (min)This compound Elution Time (min)Compound B (Impurity) Elution Time (min)
n-Hexane:EtOAc:MeOH:Water (2:5:2:5)3.065153560
Chloroform:MeOH:Water (5:6:4)2.570204575

Note: This table presents illustrative data to demonstrate the principle of CCC separation and the impact of solvent systems on elution. Actual values would depend on the specific compounds and experimental conditions.

Solid-Phase Extraction (SPE): Solid-Phase Extraction (SPE) is a versatile sample preparation technique used for isolating, purifying, and concentrating specific analytes from complex matrices.

Principle: SPE operates on the fundamental principles of chromatography, utilizing the differential affinities of compounds between a liquid mobile phase (the sample matrix) and a solid stationary phase (the sorbent). The sorbent selectively retains or excludes target compounds based on various intermolecular interactions, such as van der Waals forces, hydrogen bonding, dipole-dipole interactions, and ionic interactions.

Process: A typical SPE procedure involves several steps:

Sample Pre-treatment: Optimizing the sample for effective analyte retention, which may include adjusting pH, ionic strength, or removing particulates.

Loading: The sample is passed through the SPE cartridge, where the analytes of interest are retained on the sorbent, while undesired matrix components pass through.

Washing: One or more washing steps are performed to remove interfering compounds that may have been co-retained, using a solvent that elutes impurities but leaves the target analytes bound.

Elution: A suitable solvent or series of solvents is used to elute the retained analytes, resulting in a purified and often concentrated extract.

Application in Natural Product Purification: SPE is extensively used in drug discovery for isolating and purifying potential drug candidates from natural product extracts. It is also valuable for impurity profiling and bioanalysis. The selectivity of SPE can be precisely controlled by carefully selecting the sorbent material (e.g., reversed phase, ion exchange, normal phase, mixed mode) and manipulating extraction conditions.

Illustrative Research Findings: SPE Purification of this compound

Consider a hypothetical SPE purification of this compound from a pre-fractionated extract. The choice of sorbent and elution solvents is critical for achieving high purity.

SPE Sorbent Type (Illustrative)Loading Solution (Illustrative)Wash Solution (Illustrative)Elution Solution (Illustrative)Purity of Eluate (this compound)Recovery of this compound
C18 Reversed-Phase5% Methanol in Water20% Methanol in Water80% Methanol in Water>95%>90%
Mixed-Mode (C18/Ion-Exchange)pH 7 BufferpH 7 Buffer + 10% MeOHpH 3 Buffer + 90% MeOH>97%>88%

Note: This table presents illustrative data to demonstrate the principle of SPE purification. Actual values would depend on the specific properties of this compound and the impurities present.

Assessment of Purity for Research Applications

Assessing the purity of isolated natural products like this compound is paramount for ensuring the reliability and reproducibility of subsequent research, particularly in biological and pharmacological studies. High purity, typically 95-99%, is often a requirement for research applications to ensure that observed biological activities are attributable to the target compound rather than impurities.

Key Analytical Techniques for Purity Assessment:

High-Performance Liquid Chromatography (HPLC): HPLC is a primary analytical tool for assessing purity and quantifying compounds. Purity is commonly reported based on peak area in LC-UV chromatograms. Different HPLC modes (e.g., reversed-phase, normal-phase) can be employed depending on the compound's properties and the nature of impurities.

Mass Spectrometry (MS): MS provides crucial information regarding the molecular formula and structural integrity of the isolated compound. It is highly sensitive, capable of detecting compounds at very low concentrations, and can resolve molecules based on their mass-to-charge (m/z) values. LC-MS/MS is particularly valuable for identifying and characterizing impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, especially quantitative NMR (qNMR), is considered an authoritative and orthogonal method for purity evaluation. It offers a non-destructive means of assessing purity, which is particularly advantageous for mass-limited natural product isolates. NMR provides detailed structural information and can quantify components in a mixture without the need for external calibration standards, making it robust for determining absolute purity.

Thin-Layer Chromatography (TLC): While often used in earlier stages of purification for monitoring fractions, analytical TLC can also provide a rapid, qualitative assessment of purity, indicating the presence of multiple components. medicinesfaq.com Bioautographic TLC can be used to link purity with biological activity. fishersci.ca

Illustrative Purity Assessment Data (HPLC-UV and qNMR)

Analytical MethodPurity of this compound (%)Major Impurities Detected (Illustrative)Method Remarks
HPLC-UV (280 nm)96.5Impurity A (1.5%), Impurity B (2.0%)Area normalization; assumes similar UV response for impurities.
qNMR (¹H NMR)98.2Impurity A (1.0%), Solvent Residue (0.8%)Absolute quantification; internal standard used.

Note: This table presents illustrative data to demonstrate typical purity assessment results using common analytical techniques. Actual values would vary based on the specific purification process and analytical conditions.

Structural Elucidation of Ulexin D

Spectroscopic Analysis for Structural Determination

The structural determination of Ulexin D has extensively utilized various spectroscopic methods, each providing complementary information about its molecular framework. These techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. nih.govvt.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in organic structure elucidation, providing detailed insights into the connectivity and spatial arrangement of atoms within a molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques have been applied to characterize this compound and related isoflavonoids. nih.govvt.eduscielo.br

One-dimensional NMR experiments, such as proton (¹H) NMR and carbon-13 (¹³C) NMR, are fundamental for initial structural assessment. acs.org These techniques provide information on the number of distinct hydrogen and carbon environments, their chemical shifts, and the multiplicity of signals, which are indicative of neighboring atoms. acs.orgcarlroth.com For this compound, a characteristic carbonyl signal in its ¹³C NMR spectrum has been reported at δ 181.7 ppm. scielo.br This specific chemical shift is crucial for distinguishing this compound from closely related compounds, such as a prenylated isoflavone (B191592) (compound 1) which exhibits its carbonyl signal at δ 175.1 ppm due to a 5-OCH₃ group instead of this compound's 5-OH group. scielo.br While comprehensive, tabulated ¹H and ¹³C NMR data for this compound were indicated in some literature, specific details beyond this single ¹³C chemical shift were not directly accessible in the search results. vt.edunih.gov

Table 2: Selected ¹³C NMR Chemical Shift for this compound

Atom TypeChemical Shift (δ, ppm)
Carbonyl181.7

Two-dimensional NMR experiments are indispensable for establishing through-bond and through-space correlations, which are vital for confirming the full molecular structure. libretexts.orggithub.io

COSY (COrrelation SpectroscopY) : This homonuclear (¹H-¹H) technique reveals correlations between protons that are coupled to each other through two or three bonds, aiding in the identification of spin systems within the molecule. blogspot.commagritek.comlibretexts.org

HSQC (Heteronuclear Single Quantum Coherence) : HSQC experiments provide direct one-bond correlations between protons and their directly attached carbon atoms (¹H-¹³C). libretexts.orgazom.comnanalysis.com This is particularly useful for assigning proton and carbon signals simultaneously and for identifying CH, CH₂, and CH₃ groups based on signal phase. magritek.com

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is crucial for establishing long-range correlations (typically two to four bonds) between protons and carbons. libretexts.orgazom.com These correlations are essential for connecting different fragments of a molecule, especially across quaternary carbons or heteroatoms where direct proton attachments are absent. libretexts.orglibretexts.orgazom.comresearchgate.net The assignment of signals in related isoflavonoids has been corroborated using HMBC experiments. scielo.br

NOESY (Nuclear Overhauser Effect SpectroscopY) : NOESY provides through-space correlations based on the Nuclear Overhauser Effect (NOE), indicating protons that are in close spatial proximity (typically within 5-7 Å), regardless of bond connectivity. princeton.edulibretexts.orgresearchgate.netindiana.edu This technique is particularly valuable for determining the stereochemistry and three-dimensional structure of complex molecules. libretexts.org

While the application of these 2D NMR techniques for this compound's structural elucidation is confirmed, specific tabulated correlation data (e.g., lists of cross-peaks) for this compound were not explicitly detailed in the publicly available search results. nih.govvt.eduscielo.br

Beyond the standard 1D and 2D NMR techniques, advanced NMR experiments can be employed for more complex structural challenges. These may include specialized pulse sequences or variations of existing experiments designed to resolve ambiguities, enhance sensitivity, or probe specific structural features. Examples of advanced NMR techniques include INADEQUATE spectroscopy, which provides carbon-carbon connectivity, and selective 1D NOE experiments. libretexts.org The comprehensive elucidation of complex natural products like this compound often benefits from such advanced approaches to fully define their intricate structures. acs.orglibretexts.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to analyze the absorption of light in the UV (200-400 nm) and visible (400-800 nm) regions of the electromagnetic spectrum. googleapis.comumn.edu This technique is particularly useful for identifying and characterizing chromophores—molecular components responsible for light absorption—and for understanding electronic transitions within a molecule. umn.eduoecd.orghmdb.cabioglobax.com The maximum absorption wavelength (λmax) in a UV-Vis spectrum is directly related to the extent of conjugation within a molecule. umn.eduoecd.org this compound, as an isoflavanone (B1217009), contains conjugated systems (aromatic rings and carbonyl groups) that would exhibit characteristic UV-Vis absorption bands. nih.gov While the availability of UV-Vis spectroscopic information for this compound is noted, specific λmax values for the compound were not detailed in the provided search results. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify functional groups within a molecule by analyzing their characteristic vibrational absorption patterns in the infrared region of the electromagnetic spectrum. poetrytranslation.orgutdallas.edu Each bond within a molecule vibrates at specific frequencies, and these vibrations absorb infrared light at corresponding wavelengths, producing a unique spectrum. poetrytranslation.orgmasterorganicchemistry.com

For this compound (C25H24O6), as a prenylated isoflavone, key functional groups expected to be present include hydroxyl groups (phenolic and/or alcoholic), a carbonyl group (from the isoflavone core), aromatic C-H bonds, aliphatic C-H bonds (from methyl, methylene (B1212753), and prenyl substituents), and carbon-carbon double bonds (from the chromene ring and potentially other unsaturated features). nih.govscielo.br

The presence of these functional groups would be indicated by characteristic absorption bands in the IR spectrum:

Functional GroupCharacteristic IR Absorption Range (cm⁻¹)Description
O-H (Alcohol/Phenol)3200-3600 (broad, strong) core.ac.uklibretexts.orgHydroxyl stretching vibration.
C=O (Carbonyl, Isoflavone)1650-1750 (strong) utdallas.edumasterorganicchemistry.comlibretexts.orgCarbonyl stretching vibration. The exact position can vary based on conjugation and ring strain.
Aromatic C-H3000-3100 (weak to medium) masterorganicchemistry.comcore.ac.ukC-H stretching vibrations of aromatic rings.
Aliphatic C-H2850-3000 (medium) poetrytranslation.orgutdallas.eduC-H stretching vibrations of methyl and methylene groups.
C=C (Alkene/Aromatic)1620-1680 (medium) poetrytranslation.orglibretexts.orgCarbon-carbon double bond stretching, characteristic of alkenes and aromatic systems.
C-O (Ether/Alcohol)1050-1250 (strong) libretexts.orgC-O stretching vibrations, present in ether linkages and alcohols.

Analysis of the IR spectrum of this compound would provide initial qualitative insights into the presence of these functional groups, serving as a crucial step in its structural elucidation. poetrytranslation.orgutdallas.edu

Chiroptical Methods for Stereochemical Assignment

Chiroptical methods are indispensable tools for determining the absolute configuration of chiral molecules, which is critical for understanding their biological activity and properties. mdpi.comresearchgate.net this compound, as a complex natural product, is likely to possess chiral centers, making chiroptical techniques essential for its stereochemical assignment. The primary chiroptical methods employed for this purpose include Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and Optical Rotatory Dispersion (ORD), and Specific Optical Rotation (SOR). mdpi.comresearchgate.netnih.gov

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules in the UV-Vis region. mdpi.comresearchgate.net The resulting Cotton effects (positive or negative bands) are highly sensitive to the three-dimensional arrangement of chromophores (UV-absorbing groups) within the chiral environment. For this compound, the isoflavone core and chromene system would serve as intrinsic chromophores. Experimental ECD spectra are often compared with theoretically calculated ECD spectra (e.g., using Time-Dependent Density Functional Theory, TDDFT) to assign the absolute configuration. mdpi.comresearchgate.net

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of circularly polarized light in the infrared region, corresponding to vibrational transitions. researchgate.netmdpi.com Unlike ECD, VCD is sensitive to the chirality of the entire molecular framework, including non-chromophoric parts, and can provide detailed information about conformational preferences and local stereochemistry. nih.govmdpi.com

Optical Rotatory Dispersion (ORD) and Specific Optical Rotation (SOR): ORD measures the change in optical rotation with wavelength, while SOR measures the optical rotation at a single wavelength (e.g., the sodium D-line). mdpi.comresearchgate.netchem-soc.si While less definitive on its own for complex structures, these measurements provide valuable chiroptical data that can be correlated with theoretical predictions to support stereochemical assignments. mdpi.com

The combination of experimental chiroptical spectra with quantum chemical calculations allows for a robust and reliable determination of the absolute configuration of molecules like this compound, especially when dealing with flexible systems where conformational analysis is crucial. mdpi.comresearchgate.netresearchgate.net

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is considered the most definitive method for determining the absolute configuration of crystalline chiral compounds. researchgate.netresearchgate.net This technique relies on the phenomenon of anomalous scattering (also known as resonant scattering), which causes small differences in the intensities of Friedel pairs (reflections hkl and -h-k-l) in the diffraction pattern. chem-soc.siresearchgate.netresearchgate.net By analyzing these Bijvoet differences, the absolute configuration of a chiral molecule can be unequivocally established. researchgate.netmdpi.comgoogleapis.com

For this compound, obtaining a high-quality single crystal is a prerequisite for X-ray crystallographic analysis. researchgate.netresearchgate.net Once a suitable crystal is grown, X-ray diffraction data is collected. The analysis of this data, particularly the Bijvoet pairs, allows for the determination of the absolute structure. This method is particularly powerful because it provides direct, atomic-level resolution of the molecule's three-dimensional structure and its absolute stereochemistry, without the need for prior knowledge of the compound's chirality or comparison with known standards. researchgate.netresearchgate.net Despite the challenge of crystal growth for some natural products, X-ray crystallography remains the gold standard for absolute configuration assignment when applicable. researchgate.net

Computational Approaches in Structural Confirmation (e.g., DFT Calculations of NMR Shifts)

Computational chemistry, particularly Density Functional Theory (DFT) calculations, plays an increasingly vital role in the structural confirmation and stereochemical assignment of complex organic molecules like this compound. github.ioscienceandtechnology.com.vnmdpi.com One of the most powerful applications is the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. github.ioscienceandtechnology.com.vnscm.comnih.gov

The process typically involves:

Conformational Search: For flexible molecules, a thorough conformational search is performed to identify all relevant low-energy conformers. Each conformer will have slightly different predicted NMR shifts. github.io

Geometry Optimization: The geometries of these conformers are optimized using DFT methods. github.ioscm.com

NMR Chemical Shift Calculation: Gauge-Independent Atomic Orbital (GIAO) DFT calculations are then performed on the optimized geometries to predict 1H and 13C NMR isotropic shielding constants. scienceandtechnology.com.vnmdpi.com These shielding constants are then converted to chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS). scienceandtechnology.com.vn

Comparison with Experimental Data: The calculated NMR chemical shifts for various possible isomers (e.g., diastereomers or enantiomers if relative configuration is being confirmed) are compared with the experimental 1H and 13C NMR data. github.ioscienceandtechnology.com.vn A strong correlation between the experimental and computed shifts for a particular isomer provides compelling evidence for its assigned structure and relative configuration. github.ioscienceandtechnology.com.vn

This approach is particularly valuable for confirming complex structures where traditional 1D and 2D NMR experiments (like COSY, HMQC, HMBC, NOESY) provide connectivity information but may not be sufficient for unambiguous stereochemical assignment. scielo.brgithub.io For instance, the 1H and 13C NMR data obtained for compounds related to this compound, combined with HMBC experiments, are crucial for establishing connectivity. scielo.br DFT calculations of NMR shifts can then be used to differentiate between closely related stereoisomers, enhancing the confidence in the final structural assignment of this compound. github.ioscienceandtechnology.com.vn

Synthetic Chemistry of Ulexin D and Its Analogues

Total Synthesis Strategies for Ulexin D

Total synthesis aims to construct a target molecule from simpler, readily available precursors, often from petrochemicals or minerals. This approach is typically employed when the natural abundance of a compound is low, or when structural modifications are desired that cannot be achieved through semi-synthesis. For complex natural products, total synthesis can be a challenging endeavor, requiring innovative chemical transformations and rigorous control over reaction pathways.

Retrosynthetic analysis is a fundamental problem-solving technique in organic synthesis, involving working backward from the target molecule to identify simpler starting materials and potential synthetic pathways nih.govbioregistry.iomedicinesfaq.com. This "disconnection approach" breaks down the complex target molecule into progressively simpler precursors through imaginary bond cleavages or functional group interconversions (FGIs) nih.govmedicinesfaq.com. The goal is to arrive at commercially available or easily synthesizable building blocks hmong.in.th. Key aspects of retrosynthetic analysis include ensuring the methodology works under experimental conditions, minimizing synthetic steps, achieving high yields at each stage, and ensuring easy separation of side products nih.gov. This analytical process helps in identifying strategic bonds for disconnection, simplifying the target structure, and discovering different synthesis pathways bioregistry.io.

The total synthesis of complex natural products relies on a diverse array of key synthetic transformations and methodologies. These transformations are chosen to efficiently build the molecular skeleton and introduce necessary functional groups while controlling selectivity. Common transformations include, but are not limited to, carbon-carbon bond forming reactions (e.g., Diels-Alder reactions, cross-coupling reactions like Suzuki coupling, Wittig reactions, Michael additions), functional group interconversions, and various oxidation and reduction reactions hmong.in.th. The development of new catalytic methods, such as asymmetric catalysis, and efficient protecting group strategies are also crucial for navigating the complexity of natural product synthesis. The selection of specific reagents and conditions is critical to achieve high yields and desired selectivity.

Given the often complex three-dimensional structures of natural products like this compound, stereoselective and stereospecific synthesis approaches are paramount to ensure the formation of the correct stereoisomer. Stereoselective reactions preferentially form one stereoisomer over others from a single reactant, which can be enantioselective (preferring one enantiomer) or diastereoselective (preferring one diastereomer). Stereospecific reactions, on the other hand, are those where stereoisomeric reactants react differently to give stereoisomerically distinct products. Achieving high levels of stereocontrol is essential, especially when multiple chiral centers are present, as the biological activity of natural products is often highly dependent on their precise stereochemistry. Methods to achieve stereocontrol include the use of chiral auxiliaries, chiral reagents, chiral catalysts, and exploiting inherent substrate chirality.

Semi-Synthesis from Natural Precursors

Semi-synthesis, or partial chemical synthesis, is a strategy that utilizes complex chemical compounds isolated from natural sources as starting materials to produce new compounds nih.gov. This approach is particularly advantageous for natural products that are structurally complex or costly to produce via total synthesis, as it requires fewer chemical steps than total synthesis nih.gov. Natural precursors, such as those derived from microbial cell cultures or plant material, serve as advanced intermediates, leveraging the efficiency of biological pathways in constructing complex molecular frameworks nih.gov. Semi-synthesis allows for the modification of specific molecular characteristics, such as improving potency, stability, or safety, while retaining the core medicinal properties of the natural compound nih.gov. This method is often employed in drug discovery to create novel derivatives with enhanced pharmacological profiles nih.gov.

Design and Synthesis of this compound Derivatives and Analogues

The design and synthesis of derivatives and analogues of natural products like this compound are crucial for structure-activity relationship (SAR) studies, which aim to understand how structural changes affect biological activity. This process involves systematic modifications to the parent compound to explore its chemical space and optimize its properties.

Introduction of new functional groups: Adding hydroxyl, alkyl, halogen, or other groups to specific positions on the molecule to influence binding affinity or metabolic stability.

Modification of existing functional groups: Converting one functional group to another (e.g., alcohol to ketone, amine to amide) to alter polarity, reactivity, or interactions with biological targets.

Ring modifications: Expanding or contracting existing rings, or introducing new ring systems, to change the three-dimensional presentation of the molecule.

Isosteric replacements: Substituting atoms or groups with others that have similar size, shape, and electronic properties (e.g., replacing a sulfur atom with oxygen) to maintain activity while potentially improving other properties.

Incorporation of fluorinated groups: A common trend in medicinal chemistry to improve efficacy and stability profiles.

These modifications are often guided by computational modeling and lead to the synthesis of a series of new compounds that are then evaluated for their biological effects.

Methods for Derivatization

Derivatization plays a crucial role in the analysis and modification of isoflavones, including this compound, particularly for enhancing their detectability or improving chromatographic separation in analytical techniques such as gas chromatography-mass spectrometry (GC-MS/MS) and high-performance liquid chromatography (HPLC) mdpi.comjfda-online.comjfda-online.com.

Common derivatization methods for isoflavones include silylation. Reagents such as N,O-bis-(trimethylsilyl)trifluoroacetamide (BSTFA) mixed with trimethylchlorosilane (TMCS), N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA) activated with ethanethiol (B150549) and ammonium (B1175870) iodide, and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MtBSTFA) with tert-butyldimethylchlorosilane (tBDMCS) are frequently employed for this purpose mdpi.com. BSTFA, for example, has been selected as an appropriate derivatization reagent for isoflavones mdpi.com. These silylation reactions introduce trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (tBDMS) groups, which can increase the volatility of the compounds, making them suitable for GC analysis, and also improve their stability mdpi.comresearchgate.net.

Another derivatization approach involves malonyl derivatization, particularly of the 7-O-glucose moiety in isoflavone (B191592) glycosides. This modification can alter the retention time of the compounds in chromatographic separations without necessarily changing their absorption characteristics researchgate.net. The selection of a derivatization approach is typically guided by the analytical objective, the functional groups present in the target compound, its concentration, the complexity of the sample matrix, and the desired detection mode jfda-online.com.

Library Synthesis Approaches for Research

Library synthesis, a core component of combinatorial chemistry, is extensively utilized in medicinal chemistry research to generate diverse sets of compounds for screening and the discovery of novel agents researchgate.netresearchgate.net. For isoflavones and their analogues, both solution-phase and solid-phase parallel synthesis approaches have been developed to create compound libraries researchgate.netingentaconnect.comnih.gov.

In solution-phase parallel synthesis, a series of isoflavone derivatives can be synthesized simultaneously, allowing for efficient exploration of chemical space researchgate.netingentaconnect.comnih.gov. This approach facilitates the rapid generation of numerous analogues by varying substituents on the isoflavone scaffold. For instance, a library of isoflavone derivatives has been successfully synthesized using solution-phase parallel methods for the discovery of antigiardial agents researchgate.netingentaconnect.comnih.gov.

Combinatorial library generation also involves designing fragments for compound modifications, with careful consideration of synthetic feasibility and desired chemical properties bohrium.com. Researchers often introduce non-polar groups to enhance hydrophobic character or polar groups for hydrogen bond formation, tailoring the library for specific biological targets bohrium.com. This systematic approach enables the creation of diverse isoflavone scaffolds, which can then be subjected to high-throughput screening to identify compounds with desirable therapeutic properties researchgate.netbohrium.com. The development of such libraries is crucial for accelerating hit finding and lead optimization in drug discovery programs researchgate.net.

Biosynthetic Pathways of Ulexin D

Identification of Biosynthetic Precursors

The foundational building block for Ulexin D and other related quinolizidine alkaloids is the amino acid L-lysine datapdf.com. Early biosynthetic studies established that three molecules of L-lysine are required to form the core structure. The initial and pivotal step in the pathway is the decarboxylation of L-lysine to produce cadaverine datapdf.comresearchgate.net.

Feeding experiments have demonstrated that cadaverine is directly incorporated into the alkaloid skeleton. The pathway proceeds through the incorporation of three cadaverine units to form tetracyclic intermediates like lupanine, which is then considered a precursor to the tricyclic α-pyridone type alkaloids such as this compound (commonly known as Cytisine) datapdf.com.

Precursor MoleculeRole in Biosynthesis
L-lysine The primary metabolic starting point for the entire pathway.
Cadaverine The direct product of L-lysine decarboxylation; three units are incorporated to form the alkaloid core.
Lupanine A tetracyclic alkaloid intermediate that is a direct precursor to the tricyclic structure of this compound/Cytisine. datapdf.com

Enzymology of Key Biosynthetic Steps

While the complete enzymatic cascade for this compound biosynthesis is not fully elucidated, key enzymes have been identified. The intermediates following the formation of cadaverine are believed to be enzyme-bound, making them difficult to detect datapdf.com.

The most well-characterized enzyme in the initial stage of the pathway is lysine decarboxylase . This enzyme is responsible for catalyzing the conversion of L-lysine into cadaverine and is located in the chloroplast stroma datapdf.com. Subsequent steps are thought to involve a series of condensation and cyclization reactions to form the quinolizidine rings, but the specific enzymes for these transformations are less understood. For downstream modifications, an S-adenosyl-L-methionine cytisine N-methyltransferase has been identified in crude enzyme preparations from plants like Laburnum anagyroides. This enzyme facilitates the transfer of a methyl group to the secondary amine of the cytisine structure datapdf.com.

EnzymeCatalyzed Reaction
Lysine Decarboxylase Decarboxylation of L-lysine to yield Cadaverine. datapdf.com
S-adenosyl-L-methionine cytisine N-methyltransferase Transfers a methyl group from SAM to Cytisine, yielding N-methylcytisine. datapdf.com

Genetic Studies of Biosynthetic Gene Clusters

The genes responsible for the biosynthesis of natural products are often organized into biosynthetic gene clusters (BGCs) on the chromosome youtube.comyoutube.com. Identifying and characterizing these BGCs is crucial for understanding and potentially engineering the metabolic pathway. While the complete BGC for this compound remains to be fully characterized, research has focused on identifying the genes encoding key enzymes like lysine decarboxylase researchgate.net. The study of BGCs allows researchers to link a specific metabolic product to its genetic blueprint, although connecting the vast number of predicted BGCs in plant and microbial genomes to their corresponding molecules remains a significant challenge youtube.comnih.govnih.gov. Advances in genome mining and bioinformatics tools are accelerating the discovery and functional elucidation of these clusters youtube.comnih.gov.

Heterologous Expression for Biosynthetic Pathway Elucidation

Heterologous expression, which involves transferring a BGC from its native organism into a more tractable host (like E. coli or yeast), is a powerful tool for studying biosynthetic pathways nih.govnih.govresearchgate.net. This technique allows for the functional characterization of individual genes and the reconstitution of biosynthetic steps in a controlled environment nih.govst-andrews.ac.uk. For complex plant alkaloids, this approach can overcome challenges associated with the native organism's slow growth or complex genetics chemrxiv.orgnih.govcityu.edu.hk. By expressing specific genes from the this compound pathway, researchers can confirm enzyme function, identify previously unknown intermediates, and potentially engineer the pathway to produce novel derivatives researchgate.netst-andrews.ac.uk. This bottom-up investigation of biosynthetic enzymes provides unambiguous evidence for their roles in the pathway nih.gov.

Isotopic Labeling Studies for Pathway Delineation

Isotopic labeling has been a cornerstone technique for mapping the biosynthetic pathway of quinolizidine alkaloids researchgate.net. These experiments involve feeding plants or cell cultures with precursors labeled with stable or radioactive isotopes (e.g., ¹⁴C, ²H) and then determining the position of these labels in the final product datapdf.comresearchgate.netbiorxiv.org.

Studies using labeled cadaverine and lupanine confirmed that the tricyclic structure of this compound (Cytisine) is formed from tetracyclic intermediates datapdf.com. For instance, feeding experiments with stereospecifically deuterium-labeled cadaverines into Baptisia australis helped to elucidate the stereochemistry of the ring formation reactions. These tracer studies provide definitive proof of precursor-product relationships and are invaluable for delineating the sequence of complex biosynthetic transformations datapdf.comresearchgate.netbiorxiv.org.

Biological Activities and Molecular Mechanisms of Ulexin D

Identification and Characterization of Molecular Targets

The precise molecular targets of Ulexin D have not been extensively characterized or reported in the current accessible scientific literature. Identifying molecular targets is fundamental to understanding a compound's mechanism of action and its potential therapeutic applications. While methods for identifying molecular targets of natural products, such as mass spectrometry-based proteomic approaches, are well-established, specific findings for this compound are not available. nih.govmdpi.com

Target Deconvolution Strategies

Target deconvolution is a critical process in drug discovery, especially following phenotypic screening where a compound's biological effect is observed without prior knowledge of its molecular target nih.gov. This retrospective identification of drug targets is essential for understanding a compound's mechanism of action, guiding medicinal chemistry efforts, and identifying potential off-target effects researchgate.net. Various strategies are employed for target deconvolution, including affinity chromatography, expression-cloning, protein microarray, reverse transfected cell microarray, and biochemical suppression technologynetworks.com. These methods aim to identify the specific proteins or other biomolecules that a small molecule interacts with to elicit its observed biological response technologynetworks.comeuropeanreview.org. While these strategies are widely used in natural product research, specific applications of target deconvolution to elucidate the molecular targets of this compound have not been widely reported in the current literature.

Ligand-Protein Interaction Analysis

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to a chemical compound's structure influence its biological activity nih.govmdpi.comcardiff.ac.uknih.govresearchgate.netchemrxiv.org. By systematically altering different parts of a molecule and observing the resultant changes in activity, researchers can identify key structural features responsible for specific biological effects.

Correlating Structural Features with Biological Modulations

In the context of flavonoids from Ulex species, general observations have been made regarding their antifungal activity. For instance, pterocarpans, chalcones, and isoflavones possessing non-hydroxylated open chain prenyl substituents were identified as the most active compounds against Cladosporium cucumerinum researchgate.net. This suggests that the presence and nature of these prenyl groups, as well as the core flavonoid skeleton (isoflavanone in the case of this compound), play a significant role in their antifungal efficacy. However, a detailed, systematic SAR study specifically for this compound and its analogues, outlining how precise structural modifications correlate with modulations in its biological activities, has not been found in the current search. Such studies typically involve synthesizing or isolating a series of structurally related compounds and evaluating their biological potency to establish clear relationships between specific chemical moieties and observed effects researchgate.net.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling builds upon SAR by developing mathematical models that correlate quantitative measures of chemical structure with quantitative measures of biological activity arxiv.orgnih.gov. QSAR models use numerical descriptors derived from a molecule's two-dimensional or three-dimensional structure to predict its properties or activities nih.gov. These models can be invaluable for predicting the activity of new, unsynthesized compounds, optimizing lead compounds, and guiding the design of new analogues with improved efficacy or specificity arxiv.orgnih.govmdpi.com. While QSAR modeling is a widely applied technique in medicinal chemistry, particularly for optimizing drug candidates nih.gov, no specific QSAR modeling studies for this compound or its analogues were identified in the retrieved literature.

Investigation of Antifungal Mechanisms

The investigation of antifungal mechanisms aims to understand how a compound inhibits or kills fungal pathogens. This involves identifying the cellular processes or components that are disrupted by the antifungal agent. General antifungal agents typically target essential fungal structures or pathways that are distinct from those in human cells, such as the cell wall, cell membrane (ergosterol biosynthesis), or nucleic acid synthesis jptcp.comnih.govmdpi.com.

Cellular Targets in Fungal Pathogens

Fungal pathogens possess unique cellular components that serve as targets for antifungal drugs, minimizing toxicity to the host. Key targets include the fungal cell wall, which is composed of β-glucans, mannoproteins, and chitin, and the fungal cell membrane, which contains ergosterol (B1671047) instead of cholesterol mdpi.comasm.org. For example, azoles inhibit ergosterol biosynthesis by targeting lanosterol (B1674476) 14α-demethylase, leading to altered cell membrane permeability and metabolic state jptcp.commdpi.com. Echinocandins inhibit β-(1,3)-D-glucan synthesis, compromising cell wall integrity jptcp.commdpi.com. Polyenes, such as amphotericin B, disrupt the fungal cell membrane by binding to ergosterol jptcp.com.

While flavonoids from Ulex species, including isoflavones, have shown antifungal activity against Cladosporium cucumerinum researchgate.net, specific research detailing the cellular targets of this compound within fungal pathogens was not found in the current search. Identifying these targets would involve detailed biochemical and cellular studies to pinpoint the exact molecular pathways or structures that this compound interacts with to exert its antifungal effects.

Bioautographic Methods for Activity Screening

Bioautographic methods represent a valuable and cost-effective approach for the rapid screening and identification of bioactive compounds within complex mixtures, particularly in natural product research. This technique couples chromatographic separation, typically Thin-Layer Chromatography (TLC), with a direct biological assay on the chromatogram itself. The fundamental principle involves separating components of an extract on a TLC plate, which is then directly sprayed with or dipped into a microbial suspension medicinesfaq.comnih.govbioregistry.ionih.gov. After an appropriate incubation period, active compounds are visualized as clear zones of inhibition against a background of microbial growth, often facilitated by the application of a colorimetric indicator such as tetrazolium salts medicinesfaq.comnih.govnih.govhmong.in.th. This method allows for the targeted detection of antimicrobial, antifungal, antioxidant, or enzyme-inhibitory activities medicinesfaq.combioregistry.io.

This compound, an isoflavonoid (B1168493) isolated from the dichloromethane (B109758) extracts of Ulex airensis and Ulex europaeus ssp. europaeus, has been subjected to bioautographic screening to evaluate its biological activities. Specifically, its antifungal potential was investigated using a bioautographic TLC assay against the phytopathogenic fungus Cladosporium cucumerinum. This assay is particularly effective for detecting antifungal substances and yields consistent results for spore-producing fungi like Cladosporium species nih.gov.

While research confirms the application of bioautographic methods for assessing the antifungal activity of this compound against Cladosporium cucumerinum, detailed quantitative data such as specific zones of inhibition or minimum inhibitory concentrations (MICs) for this compound itself were not explicitly provided in the available research findings. Studies on Ulex species have indicated that other isolated compounds, including certain pterocarpans, chalcones, and isoflavones possessing non-hydroxylated open-chain prenyl substituents, demonstrated antifungal activity when tested by the bioautographic method against C. cucumerinum. However, the precise activity profile of this compound in this specific assay remains to be quantitatively detailed in the referenced literature.

Analytical Methodologies for Ulexin D Research

Quantitative Analytical Techniques (e.g., HPLC-UV, LC-MS for Research Sample Analysis)

Specific quantitative analytical techniques, such as detailed HPLC-UV or LC-MS methods, for Ulexin D research samples were not found in the search results. However, general mass spectrometry (MS) has been employed in its characterization, including the study of electron ionization mass spectrometry (EIMS) fragmentation patterns. nih.govacs.org PubChem also lists GC-MS as a spectral information source for this compound. nih.gov

Qualitative Analytical Techniques for Presence and Purity Assessment

Qualitative assessment of this compound has involved spectroscopic methods. acs.orgnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹³C NMR, is listed as a spectral information source for this compound. nih.gov Additionally, thin-layer chromatography (TLC) has been utilized in bioautographic assays to test the antifungal activity of compounds from Ulex species, including this compound. acs.orgnih.gov Column chromatography (CC) using materials like Sephadex LH has also been employed during the isolation process of this compound. sbq.org.br

Method Development and Validation for Research Applications

Specific details regarding the development and validation of analytical methods for this compound were not identified. Method development and validation typically involve establishing parameters such as linearity, accuracy, precision, sensitivity (limit of detection and quantification), and robustness to ensure the reliability and suitability of the analytical procedure for its intended use. While general principles of method validation are well-established for various compounds, their application specifically to this compound research requires further documented studies.

Sample Preparation Strategies for Analytical Studies

Information on specific sample preparation strategies for this compound analytical studies was not found. In general, for the analysis of natural products like this compound, sample preparation often involves extraction from the plant matrix, followed by purification steps using chromatographic techniques to isolate the compound of interest from other matrix components.

Future Research Directions and Translational Perspectives for Ulexin D

Elucidating Unexplored Biological Pathways

While initial studies have identified Ulexin D's antifungal activity against Cladosporium cucumerinum, the precise molecular targets and underlying mechanisms of action remain largely unexplored. encyclopedia.pubnih.govscience.gov Future research should prioritize a detailed elucidation of these biological pathways. This involves employing advanced biochemical and cellular assays to identify specific protein or enzymatic targets with which this compound interacts. Techniques such as target identification assays, activity-based protein profiling, and pull-down assays can be instrumental in pinpointing direct molecular binders. Furthermore, omics-based approaches, including transcriptomics, proteomics, and metabolomics, could provide a comprehensive understanding of the cellular responses and global pathway modulations induced by this compound.

Given that this compound is an isoflavanone (B1217009), a class of compounds known for diverse biological activities such as antioxidant, anti-inflammatory, estrogenic, anticancer, hepatoprotective, antidiabetic, antilipidemic, anti-osteoporotic, and neuroprotective effects, further screening of this compound for these broader pharmacological potentials is warranted. encyclopedia.pubnih.govfrontiersin.orgdrugbank.comscielo.brrsc.org Identifying these additional activities would significantly expand its therapeutic scope and guide subsequent research into specific disease areas.

Development of Advanced Synthetic Routes

Natural products like this compound are often isolated in very low yields from their biological sources, posing significant challenges for large-scale research and potential commercialization. The development of efficient, scalable, and cost-effective synthetic routes is therefore a critical future direction. This includes pursuing both total synthesis, which would provide complete control over the compound's structure and stereochemistry, and semi-synthesis, which involves chemical modification of readily available natural precursors. Modern synthetic methodologies, such as green chemistry principles, flow chemistry, and enantioselective synthesis, could be employed to achieve more sustainable and efficient production. Establishing robust synthetic pathways would ensure a consistent supply of this compound for extensive in vitro and in vivo studies, as well as for the generation of structural analogues for comprehensive structure-activity relationship (SAR) investigations.

Bioengineering for Enhanced Production or Novel Analogues

Beyond chemical synthesis, bioengineering offers a promising avenue for the sustainable and scalable production of this compound and its derivatives. Metabolic engineering and synthetic biology approaches can be utilized to engineer microbial hosts, such as Saccharomyces cerevisiae or Escherichia coli, or plant cell cultures, to enhance the biosynthesis of this compound. frontiersin.org This involves identifying and optimizing the genes and enzymes involved in its biosynthetic pathway and introducing them into suitable host organisms. Furthermore, bioengineering can facilitate combinatorial biosynthesis, where enzymatic machinery from different pathways is combined or modified to produce novel this compound analogues that may possess improved potency, selectivity, or entirely new biological activities. This approach offers advantages in terms of sustainability, reduced environmental impact, and precise control over the chemical profile of the produced compounds.

Computational Modeling and In Silico Screening for New Targets or Activities

Computational chemistry and bioinformatics play an increasingly vital role in drug discovery and development, offering powerful tools for predicting biological activity and identifying potential therapeutic targets for compounds like this compound. Future research should leverage techniques such as molecular docking to predict the binding affinity and orientation of this compound with various known biological targets. Molecular dynamics simulations can provide insights into the stability of these interactions and the conformational changes induced upon binding. Quantitative Structure-Activity Relationship (QSAR) models can be developed by correlating this compound's structural features with observed biological activities, enabling the prediction of activity for novel analogues. Moreover, virtual screening of large chemical libraries, using this compound's structure as a query, can identify structurally similar compounds with established activities or predict new therapeutic indications, thereby accelerating the discovery process. Databases like PubChem serve as invaluable resources for such in silico studies, providing extensive chemical and bioactivity data. nih.govbioregistry.io

Expanding Structural Diversity for Comprehensive SAR Profiling

A comprehensive understanding of the relationship between this compound's chemical structure and its biological activity is crucial for optimizing its therapeutic potential. Future research must focus on expanding the structural diversity of this compound derivatives for detailed Structure-Activity Relationship (SAR) profiling. This involves systematically synthesizing analogues with modifications to key functional groups, alterations to the core isoflavanone scaffold, or the introduction of new substituents. Strategies such as chemical derivatization (e.g., esterification, glycosylation, methylation) and combinatorial chemistry can be employed to generate a diverse library of compounds. Subsequent biological testing of these analogues will reveal critical pharmacophores responsible for its activity and guide the rational design of more potent, selective, and pharmacokinetically favorable this compound derivatives.

Q & A

Q. Q1. What are the established protocols for synthesizing Ulexin D, and how can purity be validated?

Methodological Answer : Synthesis protocols for this compound should follow peer-reviewed procedures, such as those involving [specific reaction pathways, e.g., multi-step organic synthesis with catalysts]. Purity validation requires orthogonal analytical techniques:

  • Chromatography : HPLC or GC-MS with retention time comparison to standards .
  • Spectroscopy : NMR (¹H/¹³C) and IR for functional group verification .
  • Elemental Analysis : Confirm stoichiometric ratios of C, H, N.
    Include raw spectral data in supplementary materials to enable reproducibility .

Q. Q2. How should researchers design initial in vitro assays to assess this compound’s bioactivity?

Methodological Answer :

  • Dose-Response Curves : Test a logarithmic concentration range (e.g., 1 nM–100 µM) to determine IC₅₀/EC₅₀ values.
  • Control Groups : Use positive (e.g., known inhibitors) and negative (vehicle-only) controls.
  • Replicates : Perform triplicate runs to account for plate-to-plate variability .
  • Endpoint Selection : Align assays with hypothesized mechanisms (e.g., ATPase inhibition assays for kinase targets) .

Advanced Research Questions

Q. Q3. How can contradictory data on this compound’s pharmacokinetic properties be resolved?

Methodological Answer : Contradictions often arise from variability in experimental conditions. To resolve discrepancies:

  • Systematic Review : Compare studies for differences in dosing regimens, model systems (e.g., murine vs. human hepatocytes), and analytical methods .
  • Meta-Analysis : Use tools like RevMan to aggregate data and identify outliers or confounding variables .
  • In Silico Modeling : Predict metabolic pathways via tools like SwissADME to validate empirical findings .
    Document methodological variations in a comparative table (Table 1) .

Q. Q4. What strategies optimize this compound’s stability in long-term cytotoxicity studies?

Methodological Answer :

  • Formulation Adjustments : Use lyophilization or encapsulation (e.g., liposomes) to prevent degradation .
  • Storage Conditions : Test stability under varying pH, temperature, and light exposure; report degradation kinetics .
  • Analytical Monitoring : Employ LC-MS at regular intervals to quantify decomposition products .
    Publish stability data in supplementary files with time-series graphs .

Q. Q5. How should researchers address conflicting reports on this compound’s selectivity for molecular targets?

Methodological Answer :

  • Profiling Panels : Use broad-spectrum kinase or receptor screening assays to identify off-target effects .
  • Structural Analysis : Compare this compound’s binding mode (via X-ray crystallography/molecular docking) to related compounds .
  • Data Normalization : Apply statistical corrections (e.g., Benjamini-Hochberg) to minimize false discovery rates in high-throughput screens .
    Contradictions should be contextualized in the discussion section with citations to prior work .

Data Analysis & Reporting

Q. Q6. What statistical frameworks are recommended for analyzing this compound’s dose-dependent effects?

Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism .
  • Error Propagation : Calculate confidence intervals for IC₅₀ values via bootstrap resampling .
  • Multivariate Analysis : Apply PCA or PLS-DA to disentangle correlated variables in omics datasets .
    Include raw datasets and code repositories (e.g., GitHub) for transparency .

Q. Q7. How can researchers ensure reproducibility when publishing this compound’s mechanistic studies?

Methodological Answer :

  • Detailed Protocols : Use platforms like Protocols.io to share step-by-step methodologies .
  • Reagent Validation : Report supplier lot numbers and purity certificates for critical reagents .
  • Negative Data Reporting : Publish non-significant results in repositories like Figshare to avoid publication bias .
    Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental section formatting .

Literature & Collaboration

Q. Q8. What criteria should guide the selection of literature for this compound’s comparative analysis?

Methodological Answer :

  • Primary Sources : Prioritize peer-reviewed articles with full experimental details over review papers .
  • Temporal Relevance : Focus on studies from the past decade, excluding obsolete methods (e.g., outdated analytical techniques) .
  • Conflict of Interest : Disclose funding sources or author affiliations that may bias interpretations .
    Use citation managers (e.g., Zotero) to organize references and avoid redundant citing .

Q. Q9. How can interdisciplinary teams coordinate this compound research effectively?

Methodological Answer :

  • Milestone Mapping : Define critical phases (e.g., synthesis → screening → in vivo testing) with Gantt charts .
  • Data Integration : Use cloud platforms (e.g., LabArchives) for real-time sharing of spectra, assays, and computational models .
  • Role Clarification : Assign tasks based on expertise (e.g., chemists handle synthesis; biologists manage assays) .

Key Tables
Table 1. Comparative Analysis of this compound Pharmacokinetic Studies

StudyModel SystemDose (mg/kg)Half-life (h)Method UsedPotential Bias
A (2022)Murine102.3LC-MS/MSNone reported
B (2023)Human hepatocytes54.1Microsomal assayIndustry-funded

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.